

Dasatinib N-oxide mechanism of formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dasatinib N-oxide

Cat. No.: B1669835

[Get Quote](#)

Ein technischer Leitfaden zur Bildung von Dasatinib-N-oxid

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über den Mechanismus, die Kinetik und die experimentellen Protokolle zur Untersuchung der Bildung von Dasatinib-N-oxid, einem wichtigen Metaboliten des Tyrosinkinase-Inhibitors Dasatinib.

Einleitung

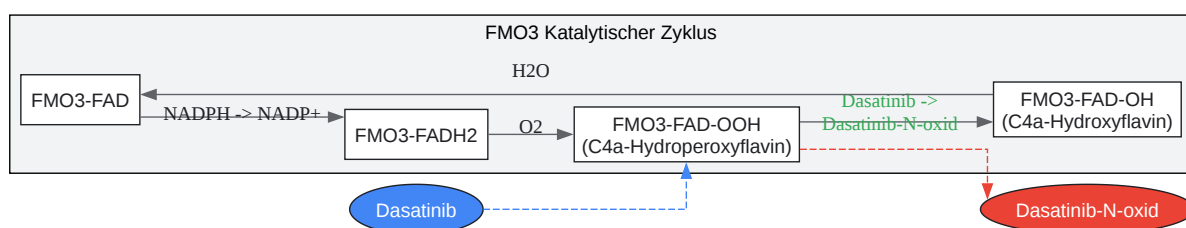
Dasatinib ist ein potenter oraler Tyrosinkinase-Inhibitor der zweiten Generation, der zur Behandlung von chronischer myeloischer Leukämie (CML) und Philadelphia-Chromosom-positiver akuter lymphatischer Leukämie (Ph+ ALL) eingesetzt wird. Der Metabolismus von Dasatinib ist umfangreich und wird hauptsächlich durch Cytochrom-P450-Enzyme (insbesondere CYP3A4) und Flavin-haltige Monooxygenasen (FMO) vermittelt. Einer der identifizierten Phase-I-Metaboliten ist Dasatinib-N-oxid, auch als M5 bezeichnet. Das Verständnis des Bildungsmechanismus dieses Metaboliten ist entscheidend für die umfassende Charakterisierung des pharmakokinetischen Profils und potenzieller Arzneimittelwechselwirkungen von Dasatinib.

Mechanismus der N-Oxid-Bildung

Die Umwandlung von Dasatinib in Dasatinib-N-oxid ist eine Oxidationsreaktion, die primär durch die Flavin-haltige Monooxygenase 3 (FMO3) katalysiert wird.^{[1][2][3]} Während auch verschiedene CYP-Enzyme in der Lage sind, diese Reaktion in geringerem Maße zu

katalysieren, gilt FMO3 als das hauptverantwortliche Enzym für die Bildung von M5 in der menschlichen Leber.[2] Die N-Oxidation findet am Piperazinring der Dasatinib-Struktur statt.

Der katalytische Zyklus von FMO3 beinhaltet die Reduktion des Flavin-Adenin-Dinukleotid (FAD)-Cofaktors durch NADPH, gefolgt von der Reaktion mit molekularem Sauerstoff, um ein reaktives C4a-Hydroperoxyflavin-Intermediat zu bilden. Dieses Intermediat überträgt dann ein Sauerstoffatom auf das nukleophile Stickstoffatom des Piperazinrings von Dasatinib, was zur Bildung von Dasatinib-N-oxid und C4a-Hydroxyflavin führt.



[Click to download full resolution via product page](#)

Katalytischer Zyklus der FMO3-vermittelten Dasatinib-N-Oxidation.

Quantitative Daten zur Metabolitenbildung

Die Kinetik der Bildung der Hauptmetaboliten von Dasatinib wurde in humanen Lebermikrosomen (HLM) untersucht. Die Bildung von Dasatinib-N-oxid (M5) folgt der Michaelis-Menten-Kinetik.[1][3] Die kinetischen Parameter für M5 im Vergleich zu den durch CYP3A4 gebildeten Hauptmetaboliten sind in Tabelle 1 zusammengefasst.

Tabelle 1: Kinetische Parameter für die Bildung der Hauptmetaboliten von Dasatinib in HLM

Metabolit	Hauptenzym	Km (µM)	Vmax (pmol/min/mg Protein)	CLint (Vmax/Km) (µL/min/mg Protein)
M5 (N-oxid)	FMO3	28.5	399	14
M4 (N-dealkyliert)	CYP3A4	1.9	98.8	52
M20 (Hydroxymethyl)	CYP3A4	0.82	225	274
M24 (Hydroxymethyl)	CYP3A4	-	-	20

Daten stammen aus Studien zur Identifizierung der am oxidativen Metabolismus von Dasatinib beteiligten menschlichen Enzyme.[\[1\]](#)

Experimentelle Protokolle

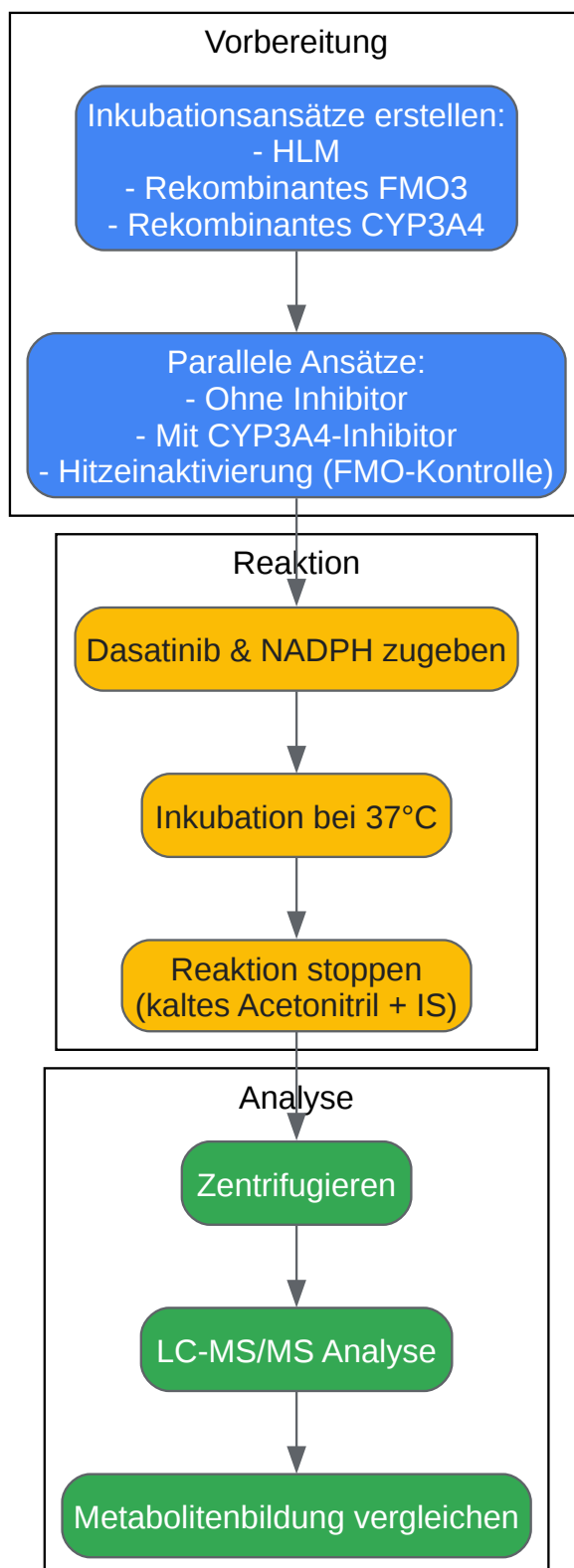
Die folgenden Protokolle beschreiben die In-vitro-Methoden zur Identifizierung der verantwortlichen Enzyme und zur Bestimmung der Kinetik der Dasatinib-N-oxid-Bildung.

Identifizierung des verantwortlichen Enzyms

Dieses Protokoll dient dazu, das primäre Enzym zu identifizieren, das für die Bildung von Dasatinib-N-oxid verantwortlich ist.

- Enzymquellen:
 - Gepoolte humane Lebermikrosomen (HLM)
 - cDNA-exprimierte humane Enzyme (insbesondere FMO3 und verschiedene CYPs wie CYP3A4)
- Reagenzien:
 - Dasatinib

- NADPH-regenerierendes System (z. B. Glukose-6-phosphat, G6P-Dehydrogenase, NADP+)
- Kaliumphosphatpuffer (100 mM, pH 7,4)
- Selektive CYP-Inhibitoren (z. B. Ketoconazol für CYP3A4)
- Kontrolle: Hitzeinaktivierte Mikrosomen (zur Unterscheidung von FMO-Aktivität, die hitzelabil ist)
- Inkubationsverfahren:
 - Bereiten Sie eine Inkubationsmischung vor, die Puffer, die Enzymquelle (z. B. 0,5 mg/mL HLM oder rekombinantes Enzym) und ggf. Inhibitoren enthält.
 - Führen Sie eine Vorinkubation der Mischung für 5 Minuten bei 37 °C durch.
 - Starten Sie die Reaktion durch Zugabe von Dasatinib (typische Konzentration: 1-10 µM) und des NADPH-regenerierenden Systems.
 - Inkubieren Sie für eine festgelegte Zeit (z. B. 30 Minuten) bei 37 °C in einem Schüttelwasserbad.
 - Stoppen Sie die Reaktion durch Zugabe von 2-3 Volumen eiskaltem Acetonitril, das einen internen Standard (z. B. Dasatinib-d8) enthält.
 - Zentrifugieren Sie die Proben, um das ausgefällte Protein zu entfernen, und analysieren Sie den Überstand mittels LC-MS/MS.
- Logik des Arbeitsablaufs:



[Click to download full resolution via product page](#)

Experimenteller Arbeitsablauf zur Identifizierung von Enzymen.

Bestimmung der Enzymkinetik

Dieses Protokoll wird verwendet, um die K_m - und V_{max} -Werte für die Bildung von M5 in HLM zu bestimmen.

- Materialien: Wie in 4.1, jedoch werden keine Inhibitoren verwendet.
- Inkubationsverfahren:
 - Bereiten Sie Inkubationsmischungen mit HLM (0,5 mg/mL) und dem NADPH-regenerierenden System vor.
 - Führen Sie eine Reihe von Inkubationen mit unterschiedlichen Dasatinib-Konzentrationen durch, die den erwarteten K_m -Wert umfassen (z. B. 0,5 μ M bis 100 μ M).
 - Starten Sie die Reaktionen und inkubieren Sie für eine kurze Zeit, in der die Produktbildung linear ist (z. B. 5-10 Minuten).
 - Stoppen Sie die Reaktionen wie oben beschrieben.
 - Quantifizieren Sie die gebildete Menge an Dasatinib-N-oxid (M5) mittels LC-MS/MS.
 - Tragen Sie die Bildungsrate gegen die Substratkonzentration auf und passen Sie die Daten an die Michaelis-Menten-Gleichung an, um K_m und V_{max} zu bestimmen.

LC-MS/MS-Analyseprotokoll

- Instrument: Triple-Quadrupol-Massenspektrometer mit Elektrospray-Ionisierung (ESI) im positiven Modus.
- Chromatographie:
 - Säule: C18-Umkehrphasensäule (z. B. 50 x 2,1 mm, 1,8 μ m).
 - Mobile Phase A: 0,1 % Ameisensäure in Wasser.
 - Mobile Phase B: 0,1 % Ameisensäure in Acetonitril.
 - Flussrate: 0,4 mL/min.

- Gradient: Ein geeigneter Gradient, um Dasatinib und seine Metaboliten zu trennen.
- Massenspektrometrie:
 - Modus: Multiple Reaction Monitoring (MRM).
 - MRM-Übergänge:
 - Dasatinib: m/z 488.2 → 401.1
 - Dasatinib-N-oxid (M5): m/z 504.1 → 401.1 (Der Precursor-Ionen-Masse $[M+H]^+$ wird aus der Molekülformel $C_{22}H_{26}ClN_7O_3S$ abgeleitet; das Produkt-Ion ist basierend auf dem stabilen Fragment des Muttermoleküls postuliert).
 - Interner Standard (Dasatinib-d8): m/z 496.2 → 409.1

Zusammenfassung

Die Bildung von Dasatinib-N-oxid (M5) ist ein relevanter, wenn auch untergeordneter Stoffwechselweg von Dasatinib. Die Reaktion wird überwiegend durch das nicht-CYP-Enzym FMO3 katalysiert, was Implikationen für die Vorhersage von Arzneimittelwechselwirkungen hat, da FMO3 nicht auf die gleiche Weise wie CYP-Enzyme durch übliche Inhibitoren oder Induktoren beeinflusst wird. Die kinetischen Daten zeigen, dass die Bildung von M5 im Vergleich zu den Haupt-Clearance-Wegen, die von CYP3A4 vermittelt werden, eine geringere Effizienz aufweist. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die Untersuchung dieses spezifischen Stoffwechselweges in Forschungs- und Entwicklungsumgebungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]
- 3. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dasatinib N-oxide mechanism of formation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669835#dasatinib-n-oxide-mechanism-of-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com